molecular formula C13H14N2OS B5111337 5-ethyl-N-(3-pyridinylmethyl)-2-thiophenecarboxamide

5-ethyl-N-(3-pyridinylmethyl)-2-thiophenecarboxamide

Cat. No. B5111337
M. Wt: 246.33 g/mol
InChI Key: ZOKOLTAZAHNYKH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to "5-ethyl-N-(3-pyridinylmethyl)-2-thiophenecarboxamide" involves multiple steps, including alkylation, condensation with thiosemicarbazide, and cyclization reactions. For instance, Liu et al. (1996) describe the synthesis of various alkylamino derivatives through alkylation and subsequent condensation, yielding biologically active compounds (Liu et al., 1996). O'Rourke et al. (2018) detail a two-step synthesis approach for preparing analogues involving thio-alkylation followed by cyclization and dehydration (O'Rourke et al., 2018).

Molecular Structure AnalysisMukhtar et al. (2012) discuss the molecular structure of a compound within the same family, highlighting the dihedral angles and intramolecular hydrogen bonding that contribute to its stability (Mukhtar et al., 2012). This analysis is crucial for understanding the conformation and reactivity of "5-ethyl-N-(3-pyridinylmethyl)-2-thiophenecarboxamide."

Chemical Reactions and Properties

Compounds related to "5-ethyl-N-(3-pyridinylmethyl)-2-thiophenecarboxamide" exhibit a variety of chemical reactions, including cyclization, N-oxidation, and rearrangement. Gad-Elkareem et al. (2011) explored the synthesis of thio-substituted ethyl nicotinate derivatives and their cyclization to yield thieno[2,3-b]pyridines, demonstrating the chemical versatility of these compounds (Gad-Elkareem et al., 2011).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystallinity, are crucial for the application and handling of these compounds. While specific studies on "5-ethyl-N-(3-pyridinylmethyl)-2-thiophenecarboxamide" were not found, related research suggests these properties can significantly influence the compound's biological activity and pharmacokinetics.

Chemical Properties Analysis

The chemical properties, including reactivity with various reagents, stability under different conditions, and potential for further functionalization, are essential for designing derivatives with enhanced biological activity. Ahmad et al. (2021) describe the synthesis of thiophene-2-carboxamides via Suzuki cross-coupling reactions, providing insights into the chemical properties and potential modifications for such compounds (Ahmad et al., 2021).

properties

IUPAC Name

5-ethyl-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2OS/c1-2-11-5-6-12(17-11)13(16)15-9-10-4-3-7-14-8-10/h3-8H,2,9H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOKOLTAZAHNYKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)C(=O)NCC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-ethyl-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide

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